4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione
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Overview
Description
Scientific Research Applications
Molecular Structure Analysis
Research has demonstrated the molecular structure of derivatives similar to 4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione, highlighting the importance of N-H...N hydrogen-bonded dimers in the solid state and the flanking of quinazoline moieties by methanol molecules via N...H-O hydrogen bonding, which plays a crucial role in their stability and interactions (Lai, Bo, & Huang, 1997).
Synthesis Methodologies
The synthesis of 4-amino-2-chloro-6,7-dimethoxyquinazoline, a key intermediate in the production of quinazoline drugs such as terazosin, has been achieved through a process involving methylation, nitration, oxidation, esterification, reduction, cyclization, chlorination, and amination. This comprehensive synthesis route emphasizes the compound's significance in drug development and the effects of reaction conditions on yield (Guangshan, 2011).
Biological Activity
Studies have explored the biological activity of N-substituted 4-amino-6,7,8-trimethoxyquinazoline compounds, derived from similar quinazoline frameworks. These compounds were synthesized and evaluated for their in vitro antiproliferative activities against cancer cells, using the MTT method. While most compounds exhibited weaker anticancer activity compared to standard drugs, their synthesis from natural sources like gallic acid highlights their potential in medicinal chemistry and drug design (Liu et al., 2007).
DNA-Binding Studies
Research into N-alkylanilinoquinazoline derivatives prepared from 4-chloro-6,7-dimethoxyquinazoline has revealed their cytotoxic activities and potential as DNA intercalating agents. These studies provide insights into the interaction of quinazoline derivatives with DNA, emphasizing the importance of the N-aminoalkyl(anilino)-6,7-dimethoxyquinazoline nucleus in triggering binding to DNA through an intercalative process, which is crucial for understanding their mechanism of action in therapeutic applications (Garofalo et al., 2010).
Safety And Hazards
properties
CAS RN |
901721-10-6 |
---|---|
Product Name |
4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione |
Molecular Formula |
C17H16ClN3O2S |
Molecular Weight |
361.84 |
IUPAC Name |
4-[(2-chlorophenyl)methylamino]-6,7-dimethoxy-1H-quinazoline-2-thione |
InChI |
InChI=1S/C17H16ClN3O2S/c1-22-14-7-11-13(8-15(14)23-2)20-17(24)21-16(11)19-9-10-5-3-4-6-12(10)18/h3-8H,9H2,1-2H3,(H2,19,20,21,24) |
InChI Key |
POTWLXDKRZAGFR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCC3=CC=CC=C3Cl)OC |
solubility |
not available |
Origin of Product |
United States |
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